molecular formula C19H22ClN3O3 B12170712 1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B12170712
M. Wt: 375.8 g/mol
InChI Key: MDKRKJWLQTVYJI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. Compounds of this nature are often investigated for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the cyclopropylcarbonyl group: This step might involve the acylation of the piperazine ring using cyclopropylcarbonyl chloride in the presence of a base.

    Attachment of the pyrrolidin-2-one moiety: This could be done through a condensation reaction between the piperazine derivative and a suitable pyrrolidinone precursor.

    Final coupling with the 4-chlorophenyl group: This step might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic effects on the central nervous system.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one likely involves interaction with specific molecular targets such as receptors or enzymes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.

    4-(Cyclopropylcarbonyl)piperazine: Used in the synthesis of various pharmaceuticals.

    Pyrrolidin-2-one derivatives: Commonly found in drugs with central nervous system activity.

Uniqueness

1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C19H22ClN3O3/c20-15-3-5-16(6-4-15)23-12-14(11-17(23)24)19(26)22-9-7-21(8-10-22)18(25)13-1-2-13/h3-6,13-14H,1-2,7-12H2

InChI Key

MDKRKJWLQTVYJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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